1H-Pyrrolo[1,2-a]imidazole

X-ray crystallography heterocyclic chemistry bond-length analysis

1H-Pyrrolo[1,2-a]imidazole (CAS 251-75-2), also known as 1,3a-diazapentalene, is a bicyclic heteroaromatic scaffold in which a five-membered pyrrole ring is fused to a five-membered imidazole ring across two adjacent atoms, yielding a planar, fully conjugated π-system with molecular formula C₆H₆N₂ and molecular weight 106.13 g/mol. This parent heterocycle serves as the structural foundation for a broad family of hydrogenated and substituted derivatives—including dihydro-, tetrahydro-, and perhydropyrrolo[1,2-a]imidazoles—that have been extensively explored as cognition enhancers (dimiracetam), selective α₁A-adrenergic receptor partial agonists, antibacterial quaternary salts, and WDR5 WIN-site inhibitors for oncology.

Molecular Formula C6H6N2
Molecular Weight 106.13 g/mol
CAS No. 251-75-2
Cat. No. B14743785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[1,2-a]imidazole
CAS251-75-2
Molecular FormulaC6H6N2
Molecular Weight106.13 g/mol
Structural Identifiers
SMILESC1=CN2C=CNC2=C1
InChIInChI=1S/C6H6N2/c1-2-6-7-3-5-8(6)4-1/h1-5,7H
InChIKeyYHZODXGIMHTEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[1,2-a]imidazole (CAS 251-75-2): Fused Pyrrole-Imidazole Heterocyclic Scaffold for Drug Discovery and Material Science Procurement


1H-Pyrrolo[1,2-a]imidazole (CAS 251-75-2), also known as 1,3a-diazapentalene, is a bicyclic heteroaromatic scaffold in which a five-membered pyrrole ring is fused to a five-membered imidazole ring across two adjacent atoms, yielding a planar, fully conjugated π-system with molecular formula C₆H₆N₂ and molecular weight 106.13 g/mol [1]. This parent heterocycle serves as the structural foundation for a broad family of hydrogenated and substituted derivatives—including dihydro-, tetrahydro-, and perhydropyrrolo[1,2-a]imidazoles—that have been extensively explored as cognition enhancers (dimiracetam), selective α₁A-adrenergic receptor partial agonists, antibacterial quaternary salts, and WDR5 WIN-site inhibitors for oncology [1]. The scaffold's distinctive 5–5 ring-fusion architecture imparts unique stereoelectronic properties—such as protection of the α-C atom adjacent to the non-bridging imidazole nitrogen—that are not replicated by monocyclic imidazole, 5–6 fused imidazo[1,2-a]pyridine, or other heterocyclic alternatives [1].

Why In-Class Heterocycles Cannot Substitute for 1H-Pyrrolo[1,2-a]imidazole in Research and Industrial Procurement


The pyrrolo[1,2-a]imidazole scaffold possesses a unique 5–5 fused ring architecture that generates electronic, conformational, and steric properties distinct from superficially similar heterocyclic alternatives such as imidazo[1,2-a]pyridine (5–6 fused), monocyclic imidazole, or benzimidazole [1]. X-ray crystallographic analysis demonstrates that the fused pyrrolidine ring in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole adopts an envelope conformation that relieves torsional strain while protecting the α-C atom—a feature that enhances electrochemical stability for ionic liquid electrolytes [2]. This ring-fusion motif also creates a delocalized π-electron system that alters the bond-length distribution within the imidazole moiety compared to monocyclic imidazole [2]. As comprehensively reviewed by Beliaev et al., the degree of saturation of the pyrroloimidazole ring directly dictates the spectrum of accessible biological activity: dihydro derivatives yield cognition enhancers such as dimiracetam, while tetra- and perhydro analogs are required for selective α₁A-adrenergic receptor partial agonism [1]. Consequently, substituting this scaffold with imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyridine, or other fused imidazole systems would fundamentally alter hydrogen-bond donor/acceptor topology, ring electronics, and conformational dynamics—rendering generic substitution scientifically invalid for structure-activity-relationship (SAR)-driven procurement.

Product-Specific Quantitative Differentiation Evidence for 1H-Pyrrolo[1,2-a]imidazole and Its Derivatives Versus Closest Analogs


Fused Imidazole Ring Alters Electronic Structure Relative to Monocyclic Imidazole: Crystallographic Bond-Length Evidence

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold displays a measurable difference in the C2—N2 bond length of the imidazole moiety compared to monocyclic imidazole, directly demonstrating that the fused 5–5 ring system alters the electronic environment of the heterocycle [1]. This bond lengthening is attributed to substituent inductive effects arising from the fused pyrrolidine ring and is consistent with differences observed in ¹H-NMR chemical shifts between the fused and monocyclic systems [1].

X-ray crystallography heterocyclic chemistry bond-length analysis

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives Exhibit >16,000-Fold Selectivity for α₁A- over α₁B-Adrenergic Receptors

A representative 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative—(S)-6-(2-(pyrimidin-5-yl)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CHEMBL513691)—demonstrated an EC₅₀ of 0.400 nM at the human α₁A-adrenergic receptor, while showing an EC₅₀ exceeding 6,500 nM at the α₁B subtype in the same FLIPR-based calcium mobilization assay [1]. The review by Beliaev et al. identifies this scaffold class as producing potent α₁A-adrenergic receptor partial agonists with good selectivity over α₁B, α₁D, and α₂A subtypes [2].

GPCR pharmacology alpha-1 adrenergic receptor selectivity profiling

3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts Demonstrate 8-Fold Greater Anti-MRSA Potency Compared to Azepine Homologs

In a systematic head-to-head study by Demchenko et al. (2021), 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized and tested in parallel against a panel of clinically relevant bacterial and fungal strains [1]. The most active pyrrolo[1,2-a]imidazole derivative, compound 6c (3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride), exhibited an MIC of 4 μg/mL (7.8 μM) against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 [1]. In contrast, the corresponding azepine homolog 10b showed an MIC of 32 μg/mL (70.6 μM) against the same strain [1].

antimicrobial resistance MRSA structure-activity relationship

Racemic Dimiracetam—a Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione—Achieves Picomolar Potency at NMDA-Evoked Glutamate Release, Surpassing Its Enantiomers

Bonifacino et al. (2022) directly compared racemic dimiracetam (dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione) against its isolated R- and S-enantiomers in an in vitro rat spinal cord synaptosome preparation [1]. Racemic dimiracetam was more potent than either single enantiomer at reducing NMDA-induced [³H]D-aspartate release, with the racemic mixture achieving an IC₅₀ in the picomolar range [1]. Furthermore, the non-racemic R:S 3:1 mixture (MP-101) was even more potent than the racemate, indicating a synergistic stereochemical interaction unique to this pyrroloimidazole scaffold [1].

NMDA receptor nootropic neuropathic pain

Pyrroloimidazole Scaffold Enables High-Fidelity 3D-QSAR Models for WDR5 Inhibitor Design

A 2024 QSAR study employing 41 pyrroloimidazole analogs demonstrated that the pyrrolo[1,2-a]imidazole scaffold supports highly predictive 3D-QSAR models with cross-validated q² values of 0.667 (CoMFA) and 0.662 (CoMSIA), and non-cross-validated r² values of 0.981 (CoMFA) and 0.983 (CoMSIA) [1]. These statistical parameters indicate that the scaffold's structure-activity relationships are internally consistent and robustly predictable, a characteristic not universally observed across heterocyclic series [1]. Molecular docking and dynamics simulations further confirmed stable interactions of the pyrroloimidazole core with key WDR5 residues PHE149, PHE133, and CYS261, supporting its suitability for fragment-to-lead optimization [1].

3D-QSAR WDR5 inhibitor cancer drug discovery

Optimal Research and Industrial Application Scenarios for 1H-Pyrrolo[1,2-a]imidazole (CAS 251-75-2) Based on Quantitative Differentiation Evidence


Selective α₁A-Adrenergic Receptor Partial Agonist Drug Discovery Programs

The pyrrolo[1,2-a]imidazole scaffold enables the design of α₁A-adrenergic receptor partial agonists with >16,000-fold selectivity over α₁B receptors and nearly 1,000-fold selectivity over α₁D receptors [1], making it uniquely suited for indications such as benign prostatic hyperplasia or stress urinary incontinence where α₁B- and α₁D-mediated cardiovascular side effects must be minimized [2]. Procurement of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole intermediates is recommended over imidazo[1,2-a]pyridine or other fused azole starting materials to preserve this selectivity window.

Broad-Spectrum Antibacterial Quaternary Salt Development Targeting MRSA and Gram-Negative Pathogens

3-Aryl-5H-pyrrolo[1,2-a]imidazol-1-ium quaternary salts demonstrate 8-fold greater anti-MRSA potency (MIC = 4 μg/mL) compared to directly analogous 5H-imidazo[1,2-a]azepin-1-ium salts (MIC = 32 μg/mL), with compound 6c additionally showing activity against Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans [3]. The low in vivo toxicity of 6c (LD₅₀ > 2,000 mg/kg in mice) further supports procurement of the pyrrolo[1,2-a]imidazole core over the azepine alternative for antimicrobial quaternary salt optimization.

Nootropic and Neuropathic Pain Therapeutic Research Based on the Dimiracetam Scaffold

The dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione framework of dimiracetam delivers picomolar-range inhibition of NMDA-evoked glutamate release that surpasses both single enantiomers, and the optimized non-racemic R:S 3:1 mixture (MP-101) further improves potency [4]. This stereochemical synergy is a direct consequence of the rigid bicyclic scaffold and cannot be replicated by monocyclic pyrrolidinone nootropics, justifying procurement of the exact fused-ring system for cognition-enhancement and neuropathic pain indications.

Ionic Liquid Electrolyte Design for Electrochemical Energy Storage Devices

The fused pyrrolo[1,2-a]imidazole ring system provides steric protection of the α-C atom adjacent to the non-bridging imidazole nitrogen, enhancing stability under electrochemical cycling conditions relevant to fuel cells, batteries, and electrodeposition applications [5]. The established synthetic accessibility of quaternary pyrrolo[1,2-a]imidazolium salts (yields of 58–85%) [3] makes this scaffold a practical procurement choice for next-generation ionic liquid electrolyte development.

Quote Request

Request a Quote for 1H-Pyrrolo[1,2-a]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.